DW49Ttg3JA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DW49Ttg3JA, also known as 1’-(2-(4-benzoyl-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-N,N-dimethyl(1,4’-bipiperidine)-4’-carboxamide, is a complex organic compound with a molecular formula of C32H42Cl2N4O3 and a molecular weight of 601.61 g/mol . This compound is notable for its unique structure, which includes a morpholine ring and a bipiperidine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DW49Ttg3JA involves multiple steps, starting with the preparation of the morpholine ring and the bipiperidine moiety. The key steps include:
Formation of the Morpholine Ring: This step involves the reaction of 3,4-dichlorophenylamine with benzoyl chloride to form the intermediate, which is then cyclized to form the morpholine ring.
Synthesis of the Bipiperidine Moiety: The bipiperidine moiety is synthesized by reacting piperidine with dimethylamine and subsequent cyclization.
Coupling Reaction: The final step involves coupling the morpholine ring with the bipiperidine moiety using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Batch Processing: Large batches of intermediates are synthesized and purified.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions
DW49Ttg3JA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives
Scientific Research Applications
DW49Ttg3JA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of DW49Ttg3JA involves its interaction with specific molecular targets, including enzymes and receptors. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors, modulating their activity and influencing cellular signaling pathways.
Inhibition of Enzymes: It inhibits certain enzymes, affecting metabolic pathways and cellular processes
Comparison with Similar Compounds
DW49Ttg3JA can be compared with similar compounds such as:
SSR-241586: A related compound with similar structural features but different biological activities.
Enantiomers and Racemates: Compounds with similar structures but different stereochemistry, affecting their biological activity
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
CAS No. |
476013-14-6 |
---|---|
Molecular Formula |
C32H42Cl2N4O3 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3 |
InChI Key |
RVQZVVJLIUXDPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.